Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and its ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated compound under specific conditions.
Introduction of the Fluoroanilino Group: The 3-fluoroanilino group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Substitution Products: Various substituted thiazoles and esters.
Scientific Research Applications
Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific structural features. Similar compounds include:
Ethyl 2-(4-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a different position of the fluoro group.
Ethyl 2-(3-fluoroanilino)-4-ethyl-1,3-thiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
ethyl 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUROPDBYWTUUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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